molecular formula C15H15N3 B2712584 2-(2-Cyclopropylpyrimidin-4-yl)isoindoline CAS No. 2320213-18-9

2-(2-Cyclopropylpyrimidin-4-yl)isoindoline

Cat. No.: B2712584
CAS No.: 2320213-18-9
M. Wt: 237.306
InChI Key: KIRCSSLZISQILM-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylpyrimidin-4-yl)isoindoline is a heterocyclic compound that features a unique combination of a cyclopropyl group attached to a pyrimidine ring, which is further connected to an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)isoindoline typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Isoindoline Formation: The isoindoline structure is formed through a series of cyclization reactions involving aromatic amines and anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylpyrimidin-4-yl)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halogenated solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new functional groups replacing halogens.

Scientific Research Applications

2-(2-Cyclopropylpyrimidin-4-yl)isoindoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylpyrimidin-4-yl)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyclopropylpyrimidin-4-yl)indole: Similar structure but with an indole ring instead of isoindoline.

    2-(2-Cyclopropylpyrimidin-4-yl)benzimidazole: Contains a benzimidazole ring instead of isoindoline.

    2-(2-Cyclopropylpyrimidin-4-yl)quinoline: Features a quinoline ring instead of isoindoline.

Uniqueness

2-(2-Cyclopropylpyrimidin-4-yl)isoindoline is unique due to its specific combination of a cyclopropyl group, pyrimidine ring, and isoindoline structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-cyclopropylpyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-2-4-13-10-18(9-12(13)3-1)14-7-8-16-15(17-14)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRCSSLZISQILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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